![molecular formula C17H15N3O4S B2599871 N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide CAS No. 886925-43-5](/img/structure/B2599871.png)
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide” is complex. A similar compound, [Ru (acac) 2 (N- (2-Methylsulfonylphenyl)formamido)], was studied for its solvatochromic properties, which is a correlation between the electronic structure and spectroscopic properties .Wissenschaftliche Forschungsanwendungen
Antibacterial and Anti-Enzymatic Properties
A study by Nafeesa et al. (2017) explored the synthesis of various N-substituted derivatives of 1,3,4-oxadiazole and acetamide, including compounds similar to the chemical structure . These compounds demonstrated notable antibacterial and anti-enzymatic activities, showing potential as inhibitors of certain bacterial strains, including gram-negative and gram-positive bacteria. The study also highlighted their hemolytic activity, providing insights into their cytotoxic behavior (Nafeesa et al., 2017).
Pharmacological Evaluation for Antagonistic Properties
Liao et al. (2000) conducted a pharmacological evaluation of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, compounds structurally related to the chemical of interest. They found that these compounds have high affinity for certain receptors and exhibited notable antagonistic properties in functional in vitro testing. This suggests potential applications in the development of receptor-targeted therapies (Liao et al., 2000).
Synthesis and Evaluation in Cancer Research
Shukla et al. (2012) investigated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which bear a resemblance to the given chemical structure. These compounds were found to be potent and selective inhibitors of kidney-type glutaminase (GLS). Their study suggests potential applications in cancer research, particularly in inhibiting the growth of cancer cells (Shukla et al., 2012).
Antimicrobial and Hemolytic Activity
Research by Gul et al. (2017) focused on the synthesis of 1,3,4-oxadiazole compounds, which were evaluated for antimicrobial and hemolytic activity. Their findings indicate that these compounds, structurally related to the chemical , could serve as potential antimicrobial agents, demonstrating effectiveness against various microbial species (Gul et al., 2017).
Inhibition of Carbonic Anhydrases
A study by Carta et al. (2017) on thiazolylsulfonamides, which are structurally related to the chemical compound in focus, revealed their potential as inhibitors of carbonic anhydrases. This enzyme inhibition suggests applications in treating various pathologies, including cancer, obesity, and epilepsy (Carta et al., 2017).
Eigenschaften
IUPAC Name |
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-25(22,23)14-10-6-5-9-13(14)16-19-20-17(24-16)18-15(21)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOXCSCZJVKCBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
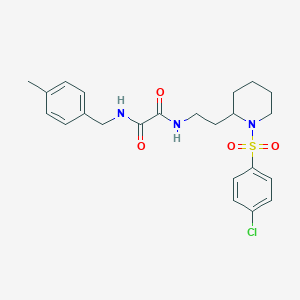
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2599792.png)
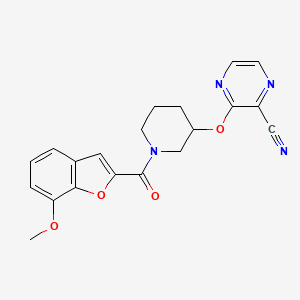


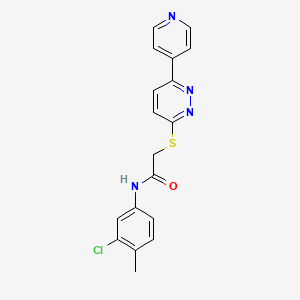
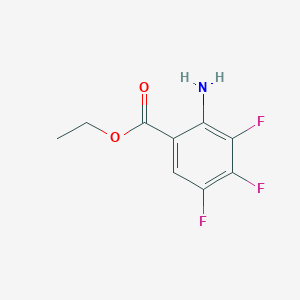
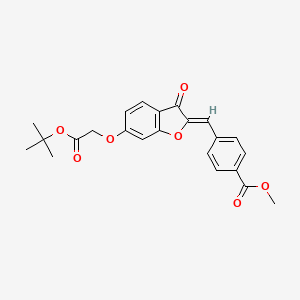


![N-((1R,3s)-adamantan-1-yl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2599806.png)
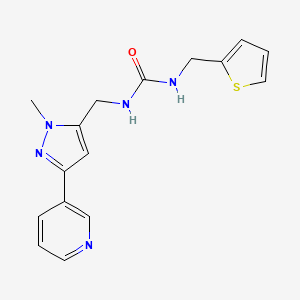
![N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)
![4-(Tert-butyl)phenyl 2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether](/img/structure/B2599811.png)
